Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate
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Overview
Description
Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring system with a formyl group at the 7-position and a carboxylate ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ring-closing metathesis to form the benzodioxine ring, followed by selective functionalization to introduce the formyl and carboxylate groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of enantioselective catalysts can also be employed to produce enantiomerically pure forms of the compound, which are often required for specific applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of substituted benzodioxine derivatives .
Scientific Research Applications
Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and carboxylate groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate include other benzodioxine derivatives, such as:
- 1,4-Benzodioxane
- 2,3-Dihydro-1,4-benzodioxine
- 1,4-Benzodioxine derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions on the benzodioxine ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-11(13)8-4-7(6-12)5-9-10(8)16-3-2-15-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBIEBXBNQTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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